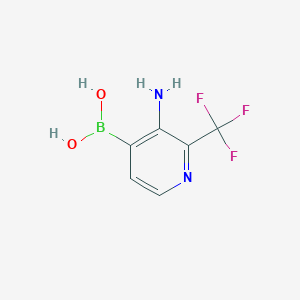

3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-amino-2-(trifluoromethyl)pyridin-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF3N2O2/c8-6(9,10)5-4(11)3(7(13)14)1-2-12-5/h1-2,13-14H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYPERPSLINTMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)C(F)(F)F)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Safety and Handling of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid

For researchers, scientists, and drug development professionals, the integration of novel building blocks into synthesis workflows is a cornerstone of innovation. 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid is one such compound, offering a unique combination of a pyridine core, an amino group, a trifluoromethyl moiety, and a versatile boronic acid handle. This trifecta of functional groups makes it a valuable reagent in the development of new pharmaceutical and agrochemical agents.[1][2][3] However, its safe and effective use necessitates a thorough understanding of its properties and potential hazards.

This guide provides a comprehensive overview of the safety and handling of this compound, moving beyond a simple recitation of procedures to explain the scientific rationale behind each recommendation. Our aim is to empower researchers to work confidently and safely with this promising, yet reactive, molecule.

Hazard Identification and Risk Assessment

The primary hazards are associated with:

-

The Aminopyridine Moiety: Aminopyridines as a class of compounds can be toxic if ingested, inhaled, or absorbed through the skin.[4][5] They can cause a range of neurological effects, including headaches, dizziness, and in severe cases, convulsions.[5][6]

-

The Boronic Acid Group: Boronic acids and their derivatives can be irritating to the skin, eyes, and respiratory system.[7][8] Some boronic acid derivatives have been shown to have reproductive toxicity.[9]

-

The Trifluoromethyl Group: While generally increasing the metabolic stability and lipophilicity of a molecule, the strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity and biological interactions of the parent molecule.[10]

A summary of the potential hazards is presented in the table below:

| Hazard Class | Potential Effects | GHS Pictograms | Precautionary Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[4][11][12] | токсичность | P261, P264, P270, P280, P301+P310, P302+P352 |

| Skin Corrosion/Irritation | Causes skin irritation.[4][7][11][12][13] | раздражение | P280, P302+P352, P332+P313 |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[4][7][11][12][13] | раздражение | P280, P305+P351+P338 |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[4][11][13] | раздражение | P261, P271, P304+P340, P312 |

| Reproductive Toxicity | May damage fertility or the unborn child (based on data for some boronic acids).[9] | опасность для здоровья | P201, P202, P280, P308+P313 |

Logical Relationship of Hazards:

Caption: Logical relationship between the compound's functional groups and their associated hazards.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, a stringent set of handling procedures is mandatory. The causality behind these recommendations is to minimize all potential routes of exposure.

Experimental Workflow for Safe Handling:

Caption: Step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

-

Engineering Controls: All work with this compound, including weighing and transfers, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[11] Ensure that an eyewash station and safety shower are readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[11][14]

-

Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves.[14] Inspect gloves before use and dispose of them properly after handling.

-

Body Protection: A standard laboratory coat should be worn.[14] For tasks with a higher risk of splashing, a chemical-resistant apron may be necessary.

-

Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

-

-

General Hygiene Practices:

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent the formation of hazardous degradation products.

-

Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13][15] Some suppliers recommend refrigeration (2-8°C) for long-term storage.[16] Storing under an inert atmosphere, such as argon, can also be beneficial, especially for long-term storage, to prevent potential degradation.[16]

-

Incompatible Materials: Store away from strong oxidizing agents and strong bases.[15] Contact with these materials could lead to vigorous and potentially hazardous reactions.

Disposal Considerations

The disposal of this compound and its waste must be handled with care to protect the environment and comply with regulations.

-

Waste Classification: This compound should be treated as hazardous waste.

-

Disposal Method:

-

Small Quantities: For small residual amounts, it may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9]

-

Bulk Quantities: For larger quantities or unused product, it should be disposed of as hazardous waste through a licensed disposal company.[8][9] Do not dispose of it down the drain or in general waste.[17]

-

Contaminated Containers: Empty containers should be triple-rinsed with an appropriate solvent and the rinsate collected for disposal as hazardous waste. The container can then be disposed of as regular waste, depending on local regulations.

-

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][11] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][7][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][7][11] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4][11] |

References

-

Pipzine Chemicals. (2026, January 23). 3-Amino-2-fluoro-4-(trifluoromethyl)pyridine. Retrieved from [Link]

-

ECP Labchem. (n.d.). Boric acid AR Granular Safety Data Sheet. Retrieved from [Link]

-

Muzalevskiy, V. M., et al. (2026, January 26). Regio- and Stereoselective Synthesis of CF3-Containing 1,2- and 1,1-Diarylethenes. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help!. Retrieved from [Link]

-

PubMed Central. (2012, July 11). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Retrieved from [Link]

-

Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lobachemie.com [lobachemie.com]

- 5. epa.gov [epa.gov]

- 6. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. ecplabchem.co.nz [ecplabchem.co.nz]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. downloads.ossila.com [downloads.ossila.com]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. laballey.com [laballey.com]

discovery and history of trifluoromethylpyridine boronic acids

Initiating Information Gathering

I'm starting with focused Google searches to get data on trifluoromethylpyridine boronic acids, covering discovery, history, synthesis, and uses. Then, I plan to analyze the search results carefully to identify the most relevant information and significant gaps in my current understanding. I'm aiming for a strong foundation before moving forward.

Structuring the Technical Guide

I'm now structuring the guide, starting with an introduction highlighting the importance of the trifluoromethylpyridine and boronic acid motifs in drug discovery. I'll outline a historical timeline, detail synthesis methodologies, and discuss applications with case studies. I plan to balance historical context with technical explanations and also design diagrams and data tables. Finally, I will ensure meticulous referencing throughout.

Refining Search Strategies

I'm now refining my search strategies to be more specific, focusing on discovery, history, and key milestones related to trifluoromethylpyridine boronic acids. I'm starting with broad searches and then plan to narrow my focus to specific areas. I'm looking at review articles, patents, and seminal papers. I'm also preparing to synthesize an historical narrative for the guide.

Expanding Search Parameters

I'm now conducting targeted Google searches to find discovery details, historical context, and synthetic approaches for trifluoromethylpyridine boronic acids. I'm focusing on key milestones, pioneers, and applications in medicinal chemistry. I'll analyze search results to understand significant synthetic breakthroughs. I'm looking at review articles, patents, and seminal papers to build a narrative. I'm also planning to explore the challenges of synthesis and handling to address these in the technical guide.

I'm starting with broad searches and then plan to refine those by focusing on specific topics. These are some search terms: "discovery of trifluoromethylpyridine boronic acids," "history of trifluoromethylpyridine boronic acids," "synthesis of trifluoromethylpyridine boronic acids review," and "trifluoromethylpyridine boronic acids in medicinal chemistry." If more precise information is needed, I will narrow the searches to "first synthesis of 2-(trifluoromethyl)pyridine-5-boronic acid," "pioneers in trifluoromethylpyridine chemistry," "development of palladium-catalyzed cross-coupling with trifluoromethylpyridines," and "patents on trifluoromethylpyridine boronic acid synthesis."

I will structure the guide with an introduction on why these chemicals are important to drug discovery, then early developments, key synthetic breakthroughs, and so on.

Refining the Guide Structure

I've initiated broad searches like "discovery of trifluoromethylpyridine boronic acids", then will narrow them to specific topics as needed. I'll focus on review articles, and seminal papers. Based on search results, I'll structure the guide with introduction on significance to drug discovery, early developments, key synthetic breakthroughs, characterization, applications, modern trends, and experimental protocols. I will illustrate Suzuki-Miyaura coupling reactions and other synthetic pathways using Graphviz.

Finalizing Information Gathering

I'm now implementing targeted searches, focusing on discovery, historical context, and synthetic approaches to trifluoromethylpyridine boronic acids, reviewing articles, patents, and seminal papers. I'm structuring the guide with an introduction on importance to drug discovery. I'll include the historical background, synthetic breakthroughs, characterization, applications, and future trends. I'll include experimental protocols and a comprehensive references section. I'll integrate citations and ensure logical flow. The guide will have a senior application scientist tone. I'll use diagrams to illustrate reaction pathways and synthetic workflows.

Refining Guide Content

I'm now diving deep into information on trifluoromethylpyridine boronic acid discovery and history, aiming to build a technical guide. I'm focusing on significant milestones, key researchers, and synthetic breakthroughs. Search strategies are being refined to extract the history and synthetic methodologies. I'm balancing historical narrative with technical details, and will include the relevant visualizations. I'm also ensuring a detailed references section.

Initiating Targeted Searches

I'm now conducting a focused search for comprehensive data on trifluoromethylpyridine boronic acids, beginning with broad searches and refining with specific queries to pinpoint significant synthetic breakthroughs, challenges, and applications. I'm focusing on review articles, patents, and seminal papers for foundational information. I will construct a detailed, step-by-step technical guide, ensuring a balance between historical context and technical depth.

I'm currently searching for "synthesis of trifluoromethylpyridine boronic acids review", "history of Suzuki-Miyaura coupling with pyridine boronic acids", "trifluoromethylpyridine C-H borylation", "early synthesis methods for trifluoromethylpyridines", and "medicinal chemistry applications of trifluoromethylpyridine boronic acids", as well as more precise searches like "first synthesis of 2-(trifluoromethyl)pyridine-5-boronic acid" to build a historical narrative. I'm focusing on early developments, key synthetic breakthroughs, and applications in drug discovery. Based on search results, I'll structure the guide with an introduction on significance to drug discovery, early developments, key synthetic breakthroughs, characterization, applications, modern trends, and experimental protocols. I will illustrate Suzuki-Miyaura coupling reactions and other synthetic pathways using Graphviz.

Refining Data Acquisition

I'm now zeroing in on data about trifluoromethylpyridine boronic acid synthesis, focusing on early synthesis approaches, especially halogen-metal exchange, and C-H borylation. I am aiming to establish a solid historical narrative, and key breakthroughs. I will also incorporate modern applications of these compounds in drug discovery, and I'm ensuring detailed experimental protocols and visual aids in the guide.

Refining Synthetic Strategies

I am now focusing on dissecting synthetic strategies, particularly those that have enabled trifluoromethylpyridine boronic acid synthesis. I'm building a historical context around specific breakthroughs. I plan to detail advantages and limitations, aiming to create a comprehensive understanding and incorporate the necessary citations.

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic Acid

Introduction: The Strategic Importance of 3-Amino-2-(trifluoromethyl)pyridine Derivatives

The 3-amino-2-(trifluoromethyl)pyridine scaffold is a privileged motif in modern medicinal chemistry and drug discovery. The unique combination of the basic amino group, the strongly electron-withdrawing trifluoromethyl group, and the pyridine core imparts distinct physicochemical properties to molecules, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the synthesis of complex biaryl and heteroaryl structures, making the efficient coupling of building blocks like 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid a critical endeavor for the rapid generation of novel pharmaceutical candidates.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of palladium catalysts for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. We will delve into the mechanistic rationale behind experimental choices, present detailed protocols, and offer troubleshooting strategies to overcome common challenges associated with this specific substrate.

Mechanistic Considerations and Challenges

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The three key steps are oxidative addition, transmetalation, and reductive elimination.[2] However, the specific electronic and steric characteristics of this compound present unique challenges that must be addressed for successful coupling.

-

Electronic Effects: The pyridine ring is inherently electron-deficient. The presence of a strongly electron-withdrawing trifluoromethyl group further reduces the electron density of the aromatic system. This can impact both the oxidative addition and reductive elimination steps of the catalytic cycle.[2]

-

Coordination Effects: The substrate contains two potential coordination sites for the palladium catalyst: the pyridine nitrogen and the amino group. Unproductive binding of the catalyst to these sites can lead to catalyst inhibition and lower reaction efficiency.

-

Protodeboronation: Electron-deficient boronic acids are often susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of the corresponding des-borylated pyridine and a reduction in the yield of the desired coupled product.[3]

To overcome these challenges, careful selection of the palladium catalyst, ligand, base, and solvent system is crucial.

Selecting the Optimal Catalytic System

The choice of the palladium catalyst and its associated ligand is the most critical factor in achieving a successful Suzuki-Miyaura coupling with this compound.

Palladium Precatalysts

A variety of palladium(0) and palladium(II) precatalysts can be employed. Common and effective choices include:

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A versatile and widely used catalyst, though it can sometimes be sluggish with challenging substrates.

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common Pd(0) source that requires the addition of a supporting ligand.

-

Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): An air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. It is often effective for a broad range of substrates.

Ligands: The Key to Success

The ligand plays a pivotal role in stabilizing the palladium center, promoting the desired catalytic steps, and preventing catalyst deactivation. For electron-deficient and potentially coordinating substrates like this compound, electron-rich and sterically hindered phosphine ligands are generally preferred. These ligands can facilitate oxidative addition and reductive elimination while discouraging unproductive coordination.

| Ligand Class | Examples | Rationale for Use |

| Buchwald-type Ligands | SPhos, XPhos, RuPhos | Electron-rich and bulky biaryl phosphines that are highly effective for coupling challenging substrates. They can accelerate the rate-limiting steps of the catalytic cycle. |

| Ferrocenyl Ligands | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Provides a good balance of electron-donating ability and steric bulk. The resulting catalyst is often robust and efficient. |

| Other Phosphine Ligands | P(t-Bu)₃ (Tri-tert-butylphosphine) | A highly electron-donating and sterically demanding ligand that can be effective for difficult couplings. |

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific coupling partners.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the coupling of this compound with an aryl or heteroaryl bromide.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., SPhos)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

In a separate vial, prepare the catalyst system by mixing the palladium precatalyst (e.g., 1-5 mol% Pd) and the ligand (e.g., 1.1-1.5 equivalents relative to Pd).

-

Add the catalyst mixture to the reaction vessel.

-

Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent to the reaction vessel via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation: Optimizing Reaction Conditions

The following table provides a hypothetical optimization study for the coupling of this compound with 4-bromoanisole. This data is illustrative and serves as a guide for experimental design.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 45 |

| 2 | Pd₂(dba)₃ (2) | SPhos (4.4) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 8 | 78 |

| 3 | Pd₂(dba)₃ (2) | SPhos (4.4) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 6 | 92 |

| 4 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 10 | 65 |

| 5 | Pd₂(dba)₃ (2) | XPhos (4.4) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 6 | 90 |

| 6 | Pd₂(dba)₃ (2) | SPhos (4.4) | Cs₂CO₃ | Toluene/H₂O (4:1) | 110 | 6 | 85 |

Troubleshooting Common Issues

-

Low Yield:

-

Catalyst Inactivity: Ensure the use of a high-quality palladium precatalyst and an appropriate ligand. Consider screening different ligands.

-

Protodeboronation: Use anhydrous solvents and ensure the inert atmosphere is maintained. Using a stronger, non-nucleophilic base like Cs₂CO₃ can sometimes suppress this side reaction.

-

Incomplete Reaction: Increase the reaction temperature or time. Ensure efficient stirring.

-

-

Formation of Side Products:

-

Homocoupling of Boronic Acid: This can occur at higher temperatures. Reducing the temperature or catalyst loading may help.

-

Dehalogenation of the Aryl Halide: This can be a competing pathway. Optimizing the ligand and base can minimize this.

-

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful transformation for the synthesis of valuable pharmaceutical intermediates. While the substrate presents some challenges due to its electronic and coordinating properties, these can be effectively overcome through the judicious selection of a palladium catalyst system featuring an electron-rich, sterically hindered phosphine ligand, and the optimization of reaction conditions. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this important synthetic methodology.

References

- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Chloropyridine-3-boronic Acid.

- Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(31), 10254–10255.

- Chen, G., et al. (2014). Palladium-Catalyzed Trifluoromethylthiolation of Aryl C–H Bonds. Organic Letters, 16(19), 5084–5087.

- Fujikawa, H., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-111.

- Green, M., et al. (2020). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.

- He, Z., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(41), 12265-12271.

- Heravi, M. M., et al. (2021). Aminative Suzuki–Miyaura coupling. Science, 371(6532), eabf8530.

- The Journal of Organic Chemistry Ahead of Print. (2026). The Journal of Organic Chemistry.

- Wang, F., et al. (2016). Palladium-Catalyzed Arylation of Arylboronic Acids with Yagupolskii-Umemoto Reagents. European Journal of Organic Chemistry, 2016(15), 2664-2668.

- Clapham, K. M., et al. (2009). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 7(10), 2155-2161.

- Molander, G. A., & Traister, K. M. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(19), 7373-7378.

- Özdemir, İ., & Demir, S. (2018). Optimization of the reaction conditions for Suzuki coupling reaction. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 967-978.

- Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 64(22), 16781-16801.

- Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541-7543.

- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(7), 435-442.

- Ackermann, L., et al. (2012). Palladium(II)‐Catalyzed Regioselective Ortho Arylation of sp C—H Bonds of N‐Aryl‐2‐amino Pyridine Derivatives.

- Karpenko, I. A., et al. (2021). Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. Organic Letters, 23(13), 5132-5136.

- Li, W., et al. (2003). An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. The Journal of Organic Chemistry, 68(13), 5394-5397.

- He, J., et al. (2016). Palladium-catalyzed trifluoroacetate-promoted mono-arylation of the β-methyl group of alanine at room temperature: synthesis of β-arylated α-amino acids through sequential C–H functionalization. Chemical Science, 7(6), 3534-3539.

- Denmark, S. E., & Smith, R. C. (2008). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Accounts of Chemical Research, 41(11), 1512-1522.

- Pu, X., et al. (2021). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 143(33), 13265-13276.

- Britton, J., & Raston, C. L. (2017). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 21(11), 1735-1748.

- Tsugawa, T., et al. (2021). Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides.

Sources

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid as a building block for agrochemicals.

Application Note & Protocols

Title: 3-Amino-2-(trifluoromethyl)pyridine-4-boronic Acid: A Strategic Building Block for the Synthesis of Next-Generation Agrochemicals

Audience: Researchers, scientists, and drug development professionals in the agrochemical industry.

Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern agrochemical design, imparting desirable traits such as enhanced metabolic stability, increased lipophilicity, and improved biological activity. The trifluoromethylpyridine (TFMP) moiety, in particular, has become a privileged structure in a new wave of high-performing fungicides, herbicides, and insecticides.[1] This document provides a detailed guide to the application of this compound, a versatile trifunctional building block, in the synthesis of novel agrochemical candidates. We present its key physicochemical properties, discuss the strategic advantages of its unique substitution pattern, and provide a detailed, field-tested protocol for its use in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, complete with optimization strategies and a practical case study.

The Strategic Value of the 3-Amino-2-(trifluoromethyl)pyridine Scaffold

The discovery of novel agrochemical scaffolds is essential for the continuous development of modern crop protection solutions.[2] The subject building block, this compound, offers a unique convergence of three critical functional groups, each contributing to its value in a discovery program.

-

The Trifluoromethyl (CF3) Group: As a strongly electron-withdrawing group, the CF3 moiety significantly impacts the electronic properties of the pyridine ring.[3] This can lead to profound effects on the molecule's binding affinity to target enzymes or receptors. Furthermore, the CF3 group is known to increase lipophilicity, which can improve the penetration of the active ingredient through biological membranes, and enhance metabolic stability by blocking potential sites of oxidative metabolism.[4]

-

The Pyridine Ring: Replacing a standard phenyl ring with a pyridine scaffold can introduce a dipole moment, improve aqueous solubility, and provide a key hydrogen bond acceptor through the ring nitrogen.[5] These modifications can optimize a compound's bioavailability and transport within the target pest or plant.[1]

-

The 3-Amino Group: The amino group serves as a valuable synthetic handle for further derivatization, allowing for the construction of diverse chemical libraries. It can also act as a crucial hydrogen bond donor, enabling strong and specific interactions with the biological target.

-

The 4-Boronic Acid Group: This functional group is the cornerstone of the building block's utility, serving as a versatile precursor for carbon-carbon bond formation, most notably via the Suzuki-Miyaura cross-coupling reaction.[6][7] This allows for the efficient and modular connection of the TFMP scaffold to other aryl or heteroaryl fragments.

Physicochemical Properties and Handling

Proper handling and storage are critical for ensuring the integrity and reactivity of boronic acids. While specific data for this compound is not publicly available, the following table summarizes typical properties based on structurally related aminopyridine and trifluoromethylpyridine boronic acids.[8][9]

| Property | Typical Value |

| CAS Number | 2263717-55-7 |

| Molecular Formula | C₆H₆BF₃N₂O₂ |

| Molecular Weight | 205.93 g/mol |

| Appearance | Off-white to light yellow crystalline solid |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). Protect from moisture and light. Boronic acids are prone to dehydration to form boroxines and require careful handling.[10] |

| Safety Precautions | Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. |

Core Application: Suzuki-Miyaura Cross-Coupling

The Palladium-catalyzed Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing biaryl and heteroaryl-aryl linkages in medicinal and agrochemical chemistry.[7] The this compound is an excellent substrate for this reaction, enabling the facile synthesis of complex molecular architectures.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The successful coupling of this electron-deficient pyridine building block relies on the careful selection of a catalyst system that can efficiently navigate each step of this cycle.

General Protocol for Coupling with (Hetero)Aryl Bromides

This protocol is designed as a robust starting point for researchers. Due to the electron-deficient nature of the trifluoromethylpyridine ring, specific conditions are recommended to ensure high yields and minimize side reactions like protodeboronation.[11]

Materials:

-

This compound (1.2 equiv.)

-

(Hetero)Aryl bromide (1.0 equiv.)

-

Pd(dppf)Cl₂ · CH₂Cl₂ (0.03 equiv.)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

-

Nitrogen or Argon gas supply

Experimental Workflow:

Detailed Step-by-Step Methodology:

-

Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the (hetero)aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and anhydrous potassium carbonate (3.0 equiv.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.2 mmol scale reaction).

-

Catalyst Addition: Add the Palladium catalyst, Pd(dppf)Cl₂ · CH₂Cl₂ (3 mol%).

-

Reaction: Seal the vessel tightly and place it in a preheated oil bath at 90 °C. Stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.

Case Study: Synthesis of a Fungicide Precursor

To illustrate the utility of this protocol, we describe the synthesis of a hypothetical bi-heterocyclic precursor, a scaffold common in modern fungicides.[12] The reaction couples the title boronic acid with 2-bromo-5-methyl-1,3-thiazole.

Expected Results: Based on similar couplings of electron-deficient pyridyl boronic esters, this reaction is expected to proceed in good to excellent yields.[13]

| Coupling Partner | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) | Reference |

| Aryl Bromide | 3 | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 | [13] |

| Heteroaryl Bromide | 3 | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 70-88 | [11][13] |

| Electron-rich Aryl-Br | 3 | K₂CO₃ | Dioxane/H₂O | 90 | 4 | 90-98 | [14] |

| Electron-poor Aryl-Br | 3 | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 65-80 | [14] |

Note: Yields are representative and based on literature for structurally similar building blocks. Actual yields will vary.

Protocol Optimization and Troubleshooting

Causality Behind Choices:

-

Catalyst: Pd(dppf)Cl₂ is chosen for its robustness and effectiveness with heteroaromatic substrates. The dppf ligand is electron-rich and has a large bite angle, which promotes the reductive elimination step and prevents β-hydride elimination.

-

Base: K₂CO₃ is a moderately strong base sufficient to activate the boronic acid without causing significant degradation of sensitive substrates. For less reactive coupling partners, a stronger base like Cs₂CO₃ may be required.

-

Solvent: A dioxane/water mixture is standard. Dioxane solubilizes the organic components, while water is crucial for dissolving the base and facilitating the transmetalation step.

-

Excess Boronic Acid: A slight excess (1.2 equiv.) of the boronic acid is used to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation side reactions.[11]

| Issue | Potential Cause | Recommended Solution |

| Low or No Yield | Inactive catalyst; Insufficient degassing (O₂); Wet solvent/reagents. | Use a fresh bottle of catalyst or a different ligand (e.g., SPhos, XPhos). Ensure thorough degassing. Use anhydrous solvents and reagents. |

| Protodeboronation | Presence of protic sources; Prolonged reaction time; High temperature. | Use anhydrous base and solvents. Monitor the reaction closely and stop once the starting material is consumed. Try lowering the reaction temperature. |

| Homocoupling (Aryl-Aryl) | Oxygen contamination promoting oxidative homocoupling. | Ensure the reaction is maintained under a strict inert atmosphere. Thoroughly degas all solvents before use. |

| Difficult Purification | Formation of phosphine oxides or other byproducts. | Filter the crude reaction mixture through a small plug of Celite® before concentration. Consider an aqueous wash with NH₄Cl to remove some inorganic salts. |

Conclusion

This compound is a high-value, strategically designed building block for agrochemical discovery. Its unique combination of a CF₃ group, an amino handle, and a versatile boronic acid on a pyridine core provides chemists with a powerful tool for accessing novel chemical space. The robust Suzuki-Miyaura coupling protocol detailed herein offers a reliable and efficient method for incorporating this valuable scaffold into lead compounds, paving the way for the development of next-generation fungicides, herbicides, and insecticides with improved performance profiles.

References

- 3-Amino-2-fluoro-4-(trifluoromethyl)pyridine - Pipzine Chemicals. (2026). Pipzine Chemicals.

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). Journal of Agricultural and Food Chemistry.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.

- Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. (n.d.). PubMed.

- Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. (n.d.).

- Development of novel pyridine-based agrochemicals: A review. (2024).

- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). Journal of Pesticide Science.

- (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021).

- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.

- The importance of trifluoromethyl pyridines in crop protection. (2018). Pest Management Science.

- 4-Amino-2-(trifluoromethyl)pyridine | CAS 147149-98-2. (n.d.). Ossila.

- Pyridine derivatives, their preparation and their use as fungicides. (1991).

- Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. (n.d.). Organic & Biomolecular Chemistry.

- Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (n.d.). MDPI.

- Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. (2022).

- Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2025). MDPI.

- Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.

- 2-(Trifluoromethyl)pyridine-4-boronicacid Formula. (n.d.). Echemi.

- Recent Advances and Outlook of Benzopyran Derivatives in the Discovery of Agricultural Chemicals. (2024). PubMed.

- FUNGICIDAL COMPOSITIONS - P

- Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. (2024). Organic Letters.

- Fungicidal compositions. (2024).

Sources

- 1. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

- 2. Recent Advances and Outlook of Benzopyran Derivatives in the Discovery of Agricultural Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Advancement of Phenoxypyridine as an Active Scaffold for Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 3-Amino-2-fluoro-4-(trifluoromethyl)pyridine Manufacturer & Supplier China | High Purity CAS 114219-69-7 | Specifications, Price, Safety Data [pipzine-chem.com]

- 9. echemi.com [echemi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. EP0385267A3 - Pyridine derivatives, their preparation and their use as fungicides - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for C-N Cross-Coupling Reactions with 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview and practical protocols for the application of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid in C-N cross-coupling reactions. The content is structured to deliver not just procedural steps, but also the underlying scientific principles and field-proven insights to empower researchers in drug discovery and organic synthesis.

Introduction: The Strategic Importance of the Aminopyridine Moiety

The aminopyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of clinically successful drugs and drug candidates.[1] Its ability to form key hydrogen bonds and engage in various biological interactions makes it a valuable component in the design of novel therapeutics. The incorporation of a trifluoromethyl group, as in this compound, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1]

C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination and the Ullmann condensation, have emerged as powerful and versatile methods for the construction of carbon-nitrogen bonds, enabling the synthesis of complex aminopyridine derivatives.[2][3] This document will delve into the practical application of this compound as a key building block in these transformative reactions.

Reagent Information: this compound

A thorough understanding of the starting material is critical for successful and safe experimentation.

| Property | Value | Source |

| CAS Number | 1228898-11-0 | [4] |

| Molecular Formula | C₆H₆BF₃N₂O₂ | [4] |

| Molecular Weight | 205.93 g/mol | Calculated |

| Appearance | Typically an off-white to pale yellow solid | General observation for similar compounds |

| Hydrogen Bond Acceptors | 4 | [4] |

| Hydrogen Bond Donors | 3 | [4] |

| Storage | Store in a cool, dry, well-ventilated area. Keep away from strong oxidizing agents. | [5] |

| Safety | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. | [5] |

Mechanistic Considerations in C-N Cross-Coupling

A foundational understanding of the reaction mechanisms is paramount for troubleshooting and optimization. Both the Buchwald-Hartwig and Ullmann reactions have distinct, yet related, catalytic cycles.

The Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a cornerstone of modern C-N bond formation.[2] The catalytic cycle, illustrated below, generally involves the oxidative addition of an aryl halide (or pseudohalide) to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being preferred to facilitate the key steps of the catalytic cycle.[6]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The Ullmann Condensation

Historically, the Ullmann reaction involved the copper-promoted coupling of aryl halides with nucleophiles at high temperatures.[3] Modern iterations often employ copper catalysts with ligands, such as amino acids, to facilitate the reaction under milder conditions.[7] The mechanism is thought to involve the formation of a copper(I)-amido species, which then undergoes reaction with the aryl halide.

Application Notes: Key Parameters for Success

The successful C-N cross-coupling of this compound with various amine partners hinges on the careful selection of several key reaction parameters.

-

Catalyst and Ligand Selection: For Buchwald-Hartwig couplings, palladium catalysts such as Pd₂(dba)₃ or Pd(OAc)₂ are commonly used. The choice of phosphine ligand is critical. For electron-deficient heteroaromatic substrates, bulky, electron-rich ligands like XantPhos or dppf can be highly effective.[6] These ligands promote the rate-determining oxidative addition and reductive elimination steps. For Ullmann-type couplings, CuI is a common catalyst precursor, often used in conjunction with ligands like L-proline or other amino acids to enhance solubility and reactivity.[7]

-

Base Selection: The choice of base is crucial and can significantly impact the reaction outcome. Strong, non-nucleophilic bases are generally preferred for Buchwald-Hartwig reactions. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are frequently employed.[6] For Ullmann couplings, milder bases like K₂CO₃ or K₃PO₄ are often sufficient. The base not only facilitates the deprotonation of the amine but also plays a role in the transmetalation step in couplings involving boronic acids.

-

Solvent Choice: Anhydrous, aprotic solvents are typically used to prevent quenching of the catalyst and reagents. Toluene, dioxane, and DMF are common choices for both Buchwald-Hartwig and Ullmann reactions. It is imperative to use solvents with low water content.

-

Substrate Scope and Reactivity: this compound possesses several features that influence its reactivity. The electron-withdrawing trifluoromethyl group can increase the acidity of the boronic acid and potentially affect the rate of transmetalation. The presence of the free amino group and the pyridine nitrogen can lead to catalyst inhibition through coordination to the metal center. Therefore, careful optimization of the reaction conditions is often necessary. The coupling partner, typically an aryl or heteroaryl amine, will also have a significant impact on the reaction efficiency, with electron-rich amines generally being more reactive.

Experimental Protocols

The following protocols are provided as a starting point for the C-N cross-coupling of this compound. Note: These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Buchwald-Hartwig Amination (Adapted from a general procedure for heteroaryl boronic acids)

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Reagents and Materials:

| Reagent | Amount (mmol) | Molar Eq. |

| This compound | 1.0 | 1.0 |

| Aryl/Heteroaryl Amine | 1.2 | 1.2 |

| Pd₂(dba)₃ | 0.02 | 0.02 |

| XantPhos | 0.04 | 0.04 |

| Cs₂CO₃ | 2.0 | 2.0 |

| Anhydrous Toluene | 5 mL | - |

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl/heteroaryl amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XantPhos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

-

Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the pad with additional ethyl acetate.

-

Wash the combined organic filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ullmann-type Condensation (Adapted from a general procedure for heteroaryl boronic acids)

Reagents and Materials:

| Reagent | Amount (mmol) | Molar Eq. |

| This compound | 1.0 | 1.0 |

| Aryl/Heteroaryl Amine | 1.5 | 1.5 |

| CuI | 0.1 | 0.1 |

| L-Proline | 0.2 | 0.2 |

| K₂CO₃ | 2.0 | 2.0 |

| Anhydrous DMF | 5 mL | - |

Procedure:

-

To an oven-dried round-bottom flask, add this compound (1.0 mmol), the aryl/heteroaryl amine (1.5 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).

-

Add anhydrous dimethylformamide (DMF) (5 mL).

-

Heat the reaction mixture to 110-120 °C under an inert atmosphere with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Expected Outcomes and Troubleshooting

The yield and purity of the C-N cross-coupling reaction will depend on the specific substrates and reaction conditions employed.

| Coupling Partner | Expected Yield Range | Key Considerations |

| Electron-rich anilines | Good to Excellent | Generally reactive, may require lower catalyst loading or temperature. |

| Electron-deficient anilines | Moderate to Good | May require higher catalyst loading, more electron-rich ligands, or higher temperatures. |

| Primary aliphatic amines | Moderate to Good | Can be challenging due to potential side reactions. Careful selection of ligand and base is critical. |

| Secondary aliphatic amines | Good to Excellent | Often couple readily. |

| Heterocyclic amines | Variable | Reactivity depends on the nature of the heterocycle. Potential for catalyst inhibition. |

Troubleshooting Common Issues:

-

Low or No Conversion:

-

Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

-

Increase the catalyst and/or ligand loading.

-

Screen different ligands and bases.

-

Increase the reaction temperature.

-

-

Formation of Side Products:

-

Homocoupling of the boronic acid can occur. Ensure the reaction is thoroughly degassed.

-

Protodeborylation (loss of the boronic acid group) can be an issue. Consider using a milder base or lower temperature.

-

-

Catalyst Decomposition:

-

Indicated by the formation of a black precipitate (palladium black). Use a more robust ligand or pre-catalyst.

-

Conclusion

This compound is a valuable building block for the synthesis of complex aminopyridine derivatives via C-N cross-coupling reactions. A thorough understanding of the reaction mechanisms and careful optimization of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, are essential for achieving high yields and purity. The protocols and application notes provided herein serve as a comprehensive guide for researchers to successfully employ this versatile reagent in their synthetic endeavors.

References

-

Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]

-

Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules2023 , 28(12), 4721. [Link]

-

3-Amino-2-fluoro-4-(trifluoromethyl)pyridine. Pipzine Chemicals. [Link]

-

An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. Org. Chem. Front.2017 , 4, 2037-2041. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.2019 , 58, 13134-13167. [Link]

-

Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. Request PDF. [Link]

-

Catalytic asymmetric C–N cross-coupling towards boron-stereogenic 3-amino-BODIPYs. ResearchGate. [Link]

-

Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. Molecules2021 , 26(14), 4274. [Link]

-

Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. J. Org. Chem.2017 , 82(21), 11495–11505. [Link]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Lett.2004 , 45(23), 4441-4444. [Link]

-

The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

-

Initiating Ullmann-like coupling of Br 2 Py by a semimetal surface. Sci Rep2021 , 11, 3414. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Synthesis, Biological and In Silico Studies of a Tripodal Schiff Base Derived from 2,4,6-Triamino-1,3,5-triazine and Its Trinuclear Dy(III), Er(III), and Gd(III) Salen Capped Complexes. Molecules2020 , 25(1), 195. [Link]

-

This compound. Chemcd. [Link]

Sources

- 1. 3-Amino-2-fluoro-4-(trifluoromethyl)pyridine Manufacturer & Supplier China | High Purity CAS 114219-69-7 | Specifications, Price, Safety Data [pipzine-chem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. 2-Amino-4-(trifluoromethyl)pyridine | 106447-97-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound ,1228898-11-0 _Chemical Cloud Database [chemcd.com]

- 5. fishersci.com [fishersci.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: A Guide to the Buchwald-Hartwig Amination for the Synthesis of N-Arylpyridines

Introduction: The Strategic Importance of N-Arylpyridines and the Buchwald-Hartwig Amination

The N-arylpyridine structural motif is a cornerstone in modern medicinal chemistry, materials science, and agrochemicals. Its prevalence stems from its unique electronic properties and its ability to act as a critical pharmacophore in numerous drug candidates. The synthesis of these C-N linked structures, however, has historically been challenging, often requiring harsh conditions with limited functional group tolerance.

The advent of the Palladium-catalyzed Buchwald-Hartwig amination revolutionized C-N bond formation, providing a versatile and efficient method for coupling amines with aryl halides and pseudohalides.[1][2] This guide provides a comprehensive overview of the principles and a detailed protocol for the successful application of the Buchwald-Hartwig amination to the synthesis of N-arylpyridines, with a special focus on navigating the unique challenges presented by the pyridine ring.

A crucial point of clarification is the role of the coupling partners. The standard Buchwald-Hartwig amination involves the reaction of an amine with an aryl halide (or triflate, tosylate, etc.). Boronic acids, including pyridine boronic acids, are the characteristic nucleophilic partners in the Suzuki-Miyaura cross-coupling for C-C bond formation.[3] Therefore, to synthesize an N-arylpyridine via the Buchwald-Hartwig reaction, the strategy involves coupling a halopyridine with an amine or an aminopyridine with an aryl halide.

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the catalytic cycle is paramount to rational troubleshooting and optimization. The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) cycle.[4][5] The efficiency of each step is highly dependent on the choice of ligand, base, and solvent.

The cycle consists of three primary steps:

-

Oxidative Addition: The active L-Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridine, forming a Pd(II) complex. This is often the rate-limiting step of the cycle.

-

Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[1] The choice of base is critical to ensure efficient deprotonation without competing side reactions.

-

Reductive Elimination: The final step involves the formation of the C-N bond, yielding the N-arylpyridine product and regenerating the active L-Pd(0) catalyst, which re-enters the catalytic cycle.[4] Bulky, electron-rich ligands are known to accelerate this step, preventing catalyst decomposition and byproduct formation.

Caption: The Pd(0)/Pd(II) catalytic cycle for Buchwald-Hartwig amination.

Causality Behind Experimental Choices: A Scientist's Perspective

A successful reaction is not merely about following steps but understanding the function of each component. The choice of reagents can dramatically influence reaction efficiency, yield, and purity.

The "Pyridine Problem": A Key Challenge

Pyridine-containing substrates are notoriously challenging in cross-coupling reactions.[3] The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, acting as a ligand and potentially poisoning the catalyst. This is especially problematic with 2-halopyridines. The selection of highly active catalysts with bulky ligands is essential to mitigate this inhibitory effect and favor the desired catalytic turnover.

Catalyst and Ligand Selection

The evolution of phosphine ligands has been the single most important factor in broadening the scope of the Buchwald-Hartwig amination.

-

Early Generations (e.g., DPPF, BINAP): While effective for some substrates, these bidentate ligands often required higher catalyst loadings and temperatures.[1]

-

Bulky, Electron-Rich Monophosphine Ligands: This class of ligands, developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos, BrettPhos), has become the gold standard.[2][6]

-

Why they work: The steric bulk of these ligands promotes a monoligated Pd(0) species, which is highly active in oxidative addition. Furthermore, their electron-donating nature accelerates the crucial reductive elimination step, preventing side reactions and catalyst decomposition. For challenging substrates like electron-rich halopyridines or sterically hindered amines, ligands like XPhos or RuPhos are often the first choice.[5][6]

-

The Role of the Base

The base is not a passive component; it is integral to the catalytic cycle. Its primary role is to deprotonate the amine, generating the active nucleophile.

-

Strong, Non-Nucleophilic Bases: Strong bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are commonly used.[4] They must be strong enough to deprotonate the amine-Pd complex but not so nucleophilic that they compete with the amine in attacking the palladium center.

-

Solubility and Strength: NaOtBu is a very strong and common base, but its poor solubility can sometimes be an issue. Weaker, more soluble bases like Cs₂CO₃ or K₃PO₄ are often effective, particularly for sensitive substrates where a milder base is required.[6]

Solvent Considerations

The solvent must solubilize the reactants and facilitate the reaction without interfering with the catalyst.

-

Aprotic, Non-coordinating Solvents: Toluene, 1,4-dioxane, and THF are the most common choices.[4][7] They are relatively non-polar and do not coordinate strongly to the palladium catalyst, which would inhibit its activity.

-

Avoiding Inhibitory Solvents: Chlorinated solvents, acetonitrile, and pyridine itself should be avoided as they can bind to the palladium center and shut down catalysis.[5]

General Protocol: Buchwald-Hartwig Amination of a Halopyridine

This protocol provides a general starting point for the amination of a halopyridine with a primary or secondary amine. Optimization may be required based on the specific substrates.

Reagent and Condition Summary

| Component | Role | Suggested Reagent(s) | Stoichiometry | Typical Loading |

| Aryl Electrophile | Pyridine Source | Chloro-, Bromo-, or Iodo-pyridine | 1.0 equiv | - |

| Nucleophile | Amine Source | Primary or Secondary Amine | 1.2 - 1.5 equiv | - |

| Palladium Source | Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ | - | 1-2 mol % Pd |

| Ligand | Catalyst Activation | XPhos, RuPhos, SPhos, BrettPhos | - | 1.1 - 1.2 x mol % Pd |

| Base | Amine Activation | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.4 - 2.0 equiv | - |

| Solvent | Reaction Medium | Toluene, 1,4-Dioxane | - | 0.1 - 0.5 M |

Step-by-Step Experimental Workflow

Safety Precaution: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) in a fume hood. Phosphine ligands and palladium reagents can be toxic and air-sensitive.

-

Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halopyridine (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), and the phosphine ligand (e.g., XPhos, 2.4 mol %).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1 mol %). Then, add the anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of 0.2 M) via syringe.

-

Reaction Execution: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS. A typical reaction time is 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional solvent.

-

Wash the combined organic filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylpyridine.

Caption: A streamlined workflow for the Buchwald-Hartwig amination protocol.

Troubleshooting Common Issues

| Issue | Probable Cause(s) | Suggested Solution(s) |

| No Reaction / Low Conversion | 1. Inactive Catalyst (Oxygen exposure) 2. Insufficiently strong base 3. Poor quality or wet solvent/reagents 4. Catalyst inhibition by pyridine N | 1. Ensure rigorous inert atmosphere technique; degas solvent thoroughly. 2. Switch to a stronger base (e.g., K₃PO₄ to NaOtBu). 3. Use freshly dried, anhydrous solvents and pure reagents. 4. Increase catalyst/ligand loading; switch to a bulkier ligand (e.g., RuPhos). |

| Hydrodehalogenation of Starting Material | 1. Presence of water 2. Reductive elimination from a Pd-H species is competing | 1. Use rigorously dried reagents and solvents. 2. Use a more sterically hindered ligand to promote C-N reductive elimination. |

| Formation of Homocoupled Byproducts | Oxygen contamination leading to side reactions. | Improve inert atmosphere technique; ensure all reagents and solvents are properly degassed. |

| Product is Difficult to Purify | Residual palladium or ligand byproducts. | Perform a thorough aqueous workup. A plug of silica or a charcoal treatment before the main column can help remove catalyst residues. |

References

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Nagy, V., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Organic Chemistry. (2020). Buchwald-Hartwig Amination Mechanism. YouTube. [Link]

-

American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]

-

MilliporeSigma. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

-

Li, Z., et al. (2013). A General Solution for the 2-Pyridyl Problem. PMC - NIH. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed. [Link]

-

Pi, C., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]

-

J. C. Borghs, et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link]

-

Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. [Link]

-

The Organic Chemistry Tutor. (2019). Buchwald-Hartwig coupling. YouTube. [Link]

-

American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Application Note: Strategic Use of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic Acid in Fragment-Based Drug Discovery

Introduction: The Rationale for a Trifunctional Fragment

Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone of modern hit identification, leveraging the high efficiency of small, low-complexity molecules to explore the chemical space of a biological target.[1] The selection of fragments for a screening library is a critical determinant of a campaign's success. An ideal fragment should not only comply with the empirical "Rule of Three" but also possess chemical handles that facilitate subsequent hit-to-lead optimization.

This application note details the strategic utility and experimental protocols for 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid , a trifunctional fragment uniquely suited for FBDD campaigns. This fragment combines three key motifs, each conferring distinct and advantageous properties:

-

Aminopyridine Scaffold: A privileged structure in medicinal chemistry, the aminopyridine core is a versatile hydrogen bond donor and acceptor and serves as a common structural motif in numerous approved drugs.[2][3] Its presence provides a well-established anchor point for target interaction and a synthetically tractable core for elaboration.[1]

-

Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a widely used strategy in drug design to enhance metabolic stability, modulate pKa, and improve binding affinity through favorable interactions.[4][5][6] Its strong electron-withdrawing nature can significantly influence the electronics of the adjacent pyridine ring, potentially enhancing binding interactions.[7]

-

Boronic Acid Moiety: This functional group is of paramount interest for its ability to act as a "warhead" for reversible covalent inhibition, particularly by forming stable yet reversible bonds with serine, threonine, or lysine residues in an active site.[8][9] Even in the absence of a suitable nucleophile, the boronic acid can act as a unique hydrogen bond donor and a bioisostere for carboxylic acids.[10]

The convergence of these three features in a single, low molecular weight fragment makes this compound a powerful tool for identifying high-quality, developable hits against a range of protein targets, including enzymes such as kinases and proteases.

Physicochemical Properties & Strategic Value

The utility of a fragment is directly linked to its physicochemical properties. The calculated and observed properties of this fragment align well with the principles of FBDD.

| Property | Value | Rationale for FBDD Utility |

| Molecular Formula | C₆H₆BF₃N₂O₂ | |

| Molecular Weight | 205.93 g/mol | Compliant with the "Rule of Three" (<300 Da), ensuring higher hit rates and better ligand efficiency. |

| Appearance | White to off-white solid | Stable solid form facilitates accurate weighing and handling.[11][12] |

| Topological Polar Surface Area (TPSA) | 79.2 Ų | Balances solubility with membrane permeability, a key consideration for future cell-based assays. |

| Hydrogen Bond Donors | 3 (Amine, Boronic Acid) | Provides multiple opportunities for specific, directional interactions with the protein target.[2] |

| Hydrogen Bond Acceptors | 5 (Pyridine N, Boronic Acid O, CF3 F) | Offers diverse acceptor capabilities to complement the protein's binding site topography.[2] |

| Sensitivity | Air and moisture sensitive | Requires careful storage and handling, particularly in aqueous buffers for screening.[12] |

The strategic value lies in the fragment's multifunctionality. A primary screen can identify hits based on non-covalent interactions, which can then be optimized for potency. Concurrently, for targets with appropriate active site nucleophiles (e.g., serine hydrolases), the boronic acid provides an immediate pathway for developing potent, reversible covalent inhibitors.[8][13]

Experimental Workflows and Protocols

A successful FBDD campaign requires a robust, multi-stage workflow to identify, validate, and characterize fragment hits. The following diagram and protocols outline a comprehensive approach.

Caption: FBDD workflow using this compound.

Protocol 1: Fragment Stock Preparation and Quality Control

Causality: Boronic acids can be sensitive to moisture and may form trimers or other species in solution.[12] Proper solubilization and QC are critical to ensure that the screening experiment uses the monomeric, active form of the fragment and that concentrations are accurate.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

NMR tubes, Deuterated DMSO (DMSO-d6)

Procedure:

-

Initial Solubilization: Carefully weigh the fragment in a controlled environment with low humidity. Dissolve in 100% anhydrous DMSO to create a high-concentration primary stock (e.g., 100 mM).

-

Rationale: DMSO is the standard solvent for compound libraries due to its high solubilizing power and compatibility with most assays. Using anhydrous DMSO minimizes water-related degradation of the boronic acid.

-

-

Quality Control (¹H-NMR): Take an aliquot of the primary stock, dilute it in DMSO-d6, and acquire a ¹H-NMR spectrum.

-